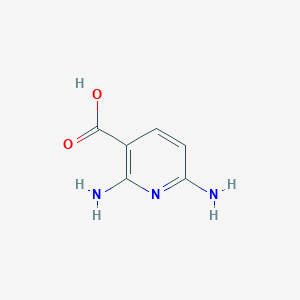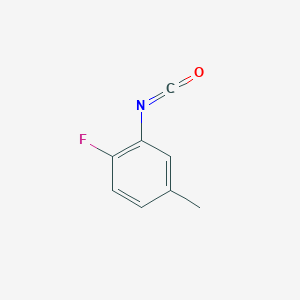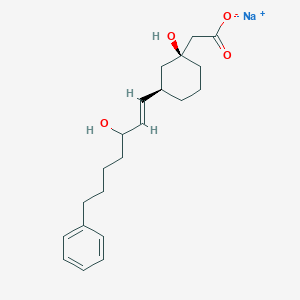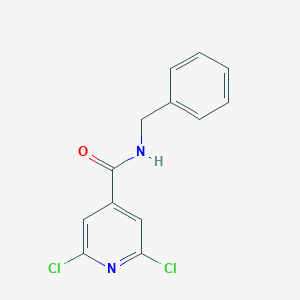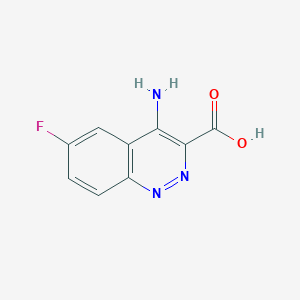
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate, commonly known as ACEPC, is a cyclopropane-containing amino acid derivative. It has gained attention in the scientific community due to its potential applications in drug development and as a building block for the synthesis of novel compounds.
科学的研究の応用
ACEPC has been studied for its potential as a drug candidate for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, ACEPC has been studied for its use in materials science, such as in the development of new polymers and coatings.
作用機序
The mechanism of action of ACEPC is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. ACEPC has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet known.
Biochemical and Physiological Effects:
ACEPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, ACEPC has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of ACEPC is its high enantiomeric purity, which makes it useful for the study of chiral compounds and their interactions with biological systems. Additionally, ACEPC is relatively easy to synthesize and can be produced in large quantities. However, one limitation of ACEPC is its limited solubility in aqueous solutions, which may make it difficult to study its interactions with biological systems in vitro.
将来の方向性
There are many potential future directions for the study of ACEPC. One area of research could be the development of new drug candidates based on the structure of ACEPC. Additionally, ACEPC could be used as a building block for the synthesis of novel compounds with potential therapeutic applications. Further research could also be done to better understand the mechanism of action of ACEPC and its interactions with cellular proteins and enzymes. Finally, research could be done to improve the solubility of ACEPC in aqueous solutions, which would make it easier to study its interactions with biological systems in vitro.
In conclusion, ACEPC is a cyclopropane-containing amino acid derivative that has potential applications in drug development and as a building block for the synthesis of novel compounds. Its high enantiomeric purity, ease of synthesis, and unique structure make it an interesting compound for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
ACEPC can be synthesized using a variety of methods, including asymmetric synthesis and ring-closing metathesis. Asymmetric synthesis involves the use of chiral reagents and catalysts to selectively form one enantiomer of the compound. Ring-closing metathesis involves the use of a catalyst to form the cyclopropane ring from a diene and an alkene. Both methods have been successfully used to synthesize ACEPC with high yields and high enantiomeric purity.
特性
IUPAC Name |
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLMPFNVWUCGD-XINAWCOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@]1(C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

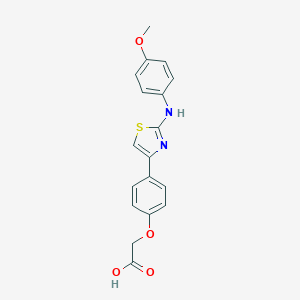
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
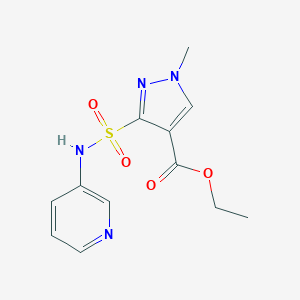
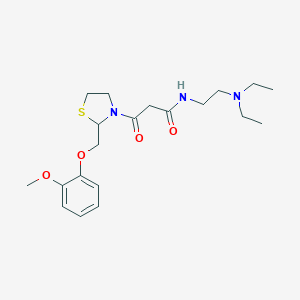
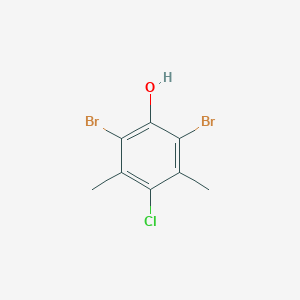
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
